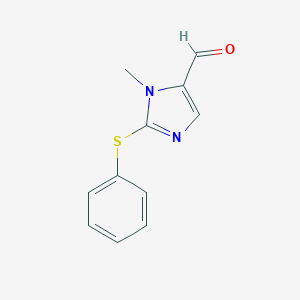
1-methyl-2-(phenylsulfanyl)-1H-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-(phenylsulfanyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 3-position, a phenylsulfanyl group at the 2-position, and an aldehyde group at the 4-position of the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(phenylsulfanyl)-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-2-(phenylsulfanyl)-1H-imidazole-5-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: 3-Methyl-2-phenylsulfanylimidazole-4-carboxylic acid.
Reduction: 3-Methyl-2-phenylsulfanylimidazole-4-methanol.
Substitution: Products depend on the nucleophile used, resulting in various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-methyl-2-(phenylsulfanyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-methyl-2-(phenylsulfanyl)-1H-imidazole-5-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylimidazole-4-carbaldehyde: Lacks the methyl and phenylsulfanyl groups.
3-Methylimidazole-4-carbaldehyde: Lacks the phenylsulfanyl group.
2-Phenylsulfanylimidazole: Lacks the aldehyde group.
Uniqueness
1-methyl-2-(phenylsulfanyl)-1H-imidazole-5-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the phenylsulfanyl and aldehyde groups makes it a versatile intermediate for further chemical modifications .
Propiedades
Fórmula molecular |
C11H10N2OS |
|---|---|
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
3-methyl-2-phenylsulfanylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C11H10N2OS/c1-13-9(8-14)7-12-11(13)15-10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
PTEGAEUIMYWPOY-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=C1SC2=CC=CC=C2)C=O |
SMILES canónico |
CN1C(=CN=C1SC2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















